Cas no 42534-05-4 (2-(carbamoylamino)-4-methylpentanoic acid)

2-(carbamoylamino)-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-methyl-2-ureido-pentanoic acid
- 2-(aminocarbonylamino)-4-methylpentanoic acid
- AC1L9YR0
- AC1Q1P6N
- Carbaminyl-dl-leucin
- CARBAMOYL-LEU-OH
- N-Carbamoyl-dl-leucin
- N-carbamoyl-DL-leucine
- N-Carbamoyl-leucin
- N-carbamoylleucine
- N-carbamoyl-leucine
- N-Carbamyl-L-leucine
- Oprea1_387246
- Oprea1_602533
- STOCK1N-28024
- CS-0275782
- AKOS016879720
- 4-Methyl-2-ureidopentanoic acid
- SCHEMBL1001705
- 4-Methyl-2-ureidopentanoicacid
- 42534-05-4
- NCGC00331418-01
- DTXSID80332538
- 4-Methyl-2-ureido-pentanoic acid, AldrichCPR
- AKOS000263982
- STL553762
- 2-(carbamoylamino)-4-methylpentanoic acid
- BBA11720
- Z56862248
- AB01325939-02
- HMS1675I22
- EN300-04201
- Carbamoylleucine
-
- MDL: MFCD03006190
- インチ: InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)
- InChIKey: JUIBQJHHPDRAGP-UHFFFAOYSA-N
- ほほえんだ: CC(CC(NC(N)=O)C(O)=O)C
計算された属性
- せいみつぶんしりょう: 174.10052
- どういたいしつりょう: 174.1
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- 疎水性パラメータ計算基準値(XlogP): _0.8
じっけんとくせい
- ふってん: 321.9°C at 760 mmHg
- フラッシュポイント: 148.5°C
- PSA: 92.42
2-(carbamoylamino)-4-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-04201-0.5g |
2-(carbamoylamino)-4-methylpentanoic acid |
42534-05-4 | 90% | 0.5g |
$369.0 | 2023-10-28 | |
Enamine | EN300-04201-0.05g |
2-(carbamoylamino)-4-methylpentanoic acid |
42534-05-4 | 90% | 0.05g |
$110.0 | 2023-10-28 | |
TRC | B427685-250mg |
2-(carbamoylamino)-4-methylpentanoic acid |
42534-05-4 | 250mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-04201-10g |
2-(carbamoylamino)-4-methylpentanoic acid |
42534-05-4 | 90% | 10g |
$3827.0 | 2023-10-28 | |
1PlusChem | 1P00C0EH-2.5g |
4-METHYL-2-UREIDO-PENTANOIC ACID |
42534-05-4 | 90% | 2.5g |
$1288.00 | 2023-12-17 | |
1PlusChem | 1P00C0EH-500mg |
4-METHYL-2-UREIDO-PENTANOIC ACID |
42534-05-4 | 95% | 500mg |
$518.00 | 2024-05-02 | |
Enamine | EN300-04201-5.0g |
2-(carbamoylamino)-4-methylpentanoic acid |
42534-05-4 | 5g |
$1961.0 | 2023-05-03 | ||
Enamine | EN300-04201-10.0g |
2-(carbamoylamino)-4-methylpentanoic acid |
42534-05-4 | 10g |
$3827.0 | 2023-05-03 | ||
Enamine | EN300-04201-2.5g |
2-(carbamoylamino)-4-methylpentanoic acid |
42534-05-4 | 90% | 2.5g |
$992.0 | 2023-10-28 | |
TRC | B427685-25mg |
2-(carbamoylamino)-4-methylpentanoic acid |
42534-05-4 | 25mg |
$ 50.00 | 2022-06-07 |
2-(carbamoylamino)-4-methylpentanoic acid 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
2-(carbamoylamino)-4-methylpentanoic acidに関する追加情報
Introduction to 2-(carbamoylamino)-4-methylpentanoic acid (CAS No. 42534-05-4)
2-(carbamoylamino)-4-methylpentanoic acid, identified by its Chemical Abstracts Service (CAS) number 42534-05-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and synthetic chemistry.
The molecular structure of 2-(carbamoylamino)-4-methylpentanoic acid consists of a pentanoic acid backbone with a carbamoylamino substituent at the second carbon position. This configuration imparts distinct chemical reactivity and functional properties, making it a versatile intermediate in the synthesis of more complex molecules. The presence of both amine and carbamoyl groups allows for further functionalization, enabling the creation of derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(carbamoylamino)-4-methylpentanoic acid. Its structural motif is reminiscent of certain bioactive peptides and metabolites, suggesting possible roles in modulating biological pathways. Preliminary studies have indicated that this compound may exhibit inhibitory effects on specific enzymatic targets, which could be leveraged in the development of therapeutic agents for conditions such as inflammation and metabolic disorders.
One of the most compelling aspects of 2-(carbamoylamino)-4-methylpentanoic acid is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize novel analogs with enhanced binding affinity and selectivity. For instance, modifications to the side chain or the carbamoylamino group have led to derivatives that show improved efficacy in preclinical models. These findings underscore the importance of this compound as a scaffold for drug discovery efforts.
The synthesis of 2-(carbamoylamino)-4-methylpentanoic acid presents an interesting challenge due to its complex functional groups. However, advancements in synthetic methodologies have made it more accessible than ever before. Modern techniques such as asymmetric synthesis and catalytic hydrogenation have enabled researchers to produce high-purity samples with greater efficiency. This accessibility is crucial for conducting detailed structural-activity relationship (SAR) studies and optimizing lead compounds for clinical development.
From a biochemical perspective, 2-(carbamoylamino)-4-methylpentanoic acid interacts with cellular components in ways that suggest potential therapeutic applications. Its ability to cross cell membranes and influence intracellular signaling pathways makes it a candidate for treating diseases where molecular intervention is required. Additionally, its stability under various physiological conditions enhances its suitability for formulation into drug products.
The role of 2-(carbamoylamino)-4-methylpentanoic acid in drug development is further highlighted by its incorporation into several ongoing clinical trials. These trials aim to evaluate its safety and efficacy in treating a range of conditions, from neurological disorders to autoimmune diseases. The results of these trials will provide critical insights into the compound's therapeutic potential and guide future research directions.
Environmental considerations also play a role in the study of 2-(carbamoylamino)-4-methylpentanoic acid. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize production processes, ensuring that this compound can be manufactured responsibly while maintaining high yields and purity standards.
In conclusion, 2-(carbamoylamino)-4-methylpentanoic acid (CAS No. 42534-05-4) represents a significant advancement in pharmaceutical research due to its unique structural properties and promising biological activities. Its role as a synthetic intermediate and lead compound continues to drive innovation in drug discovery, offering hope for new treatments across multiple therapeutic areas. As research progresses, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
42534-05-4 (2-(carbamoylamino)-4-methylpentanoic acid) 関連製品
- 55512-98-6(N-Carbamyl-DL-α-amino-N-butyric Acid)
- 1188-38-1(Carglumic Acid)
- 40860-26-2(2-(carbamoylamino)pentanedioic Acid)
- 26117-19-1(3-Methyl-2-ureido-pentanoic Acid)
- 723331-20-2(ZJ 43)
- 2743431-73-2(5-3-(3-aminopropoxy)propoxy-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 923196-41-2(1H-Benzimidazole-2-ethanol, 1-[(2-fluorophenyl)methyl]-)
- 2228301-94-6(1-1-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropylethan-1-one)
- 1221724-32-8(2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
- 2229603-94-3(3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine)




